molecular formula C15H16Br2N2O4 B10975602 5-bromo-N-{3-[(5-bromo-2-furoyl)amino]-2,2-dimethylpropyl}-2-furamide

5-bromo-N-{3-[(5-bromo-2-furoyl)amino]-2,2-dimethylpropyl}-2-furamide

Cat. No.: B10975602
M. Wt: 448.11 g/mol
InChI Key: DZJBBPJHBNZTOY-UHFFFAOYSA-N
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Description

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) is a synthetic organic compound characterized by its unique structure, which includes two furan rings substituted with bromine atoms and connected via a 2,2-dimethyl-1,3-propanediol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and 5-bromo-2-furoic acid.

    Formation of Intermediate: The 2,2-dimethyl-1,3-propanediol is reacted with 5-bromo-2-furoic acid in the presence of a dehydrating agent such as thionyl chloride to form an intermediate ester.

    Amidation: The intermediate ester is then subjected to amidation using ammonia or an amine to yield the final product, N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the furan rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan rings can be oxidized to form furanones or reduced to tetrahydrofurans using suitable oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

    Substitution: Products with substituted furan rings.

    Oxidation: Furanones.

    Reduction: Tetrahydrofurans.

    Coupling: Complex biaryl or diaryl structures.

Scientific Research Applications

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and furan rings play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE).

    5-Bromo-2-furoic acid: Another precursor used in the synthesis.

    Neopentyl glycol diglycidyl ether: Shares the 2,2-dimethyl-1,3-propanediol core but differs in functional groups.

Uniqueness

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(5-BROMO-2-FURAMIDE) is unique due to its dual furan rings substituted with bromine atoms, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H16Br2N2O4

Molecular Weight

448.11 g/mol

IUPAC Name

5-bromo-N-[3-[(5-bromofuran-2-carbonyl)amino]-2,2-dimethylpropyl]furan-2-carboxamide

InChI

InChI=1S/C15H16Br2N2O4/c1-15(2,7-18-13(20)9-3-5-11(16)22-9)8-19-14(21)10-4-6-12(17)23-10/h3-6H,7-8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

DZJBBPJHBNZTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(O1)Br)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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